(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-22-15-14-19-18-12(20(14)8-7-16-15)10-17-13(21)6-5-11-4-3-9-23-11/h3-9H,2,10H2,1H3,(H,17,21)/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOREGDIAYQNTC-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)/C=C\C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that integrates the pharmacophoric elements of triazole and thiophene structures. This combination is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
Recent studies have highlighted various methods for synthesizing compounds containing the triazolo and thiophene moieties. For instance, microwave-assisted synthesis has been shown to enhance yield and reduce reaction time compared to conventional methods . The synthesis typically involves coupling reactions between appropriate precursors under controlled conditions.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of compounds similar to this compound. For example:
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole derivatives | Antibacterial against E. coli and S. aureus | |
| 1,2,4-Triazole derivatives | Antifungal against Candida species |
These findings suggest that the incorporation of triazole and thiophene rings can enhance antimicrobial efficacy.
Anticancer Activity
Research has indicated that certain triazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole-based compounds showed cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms . The specific activity of this compound remains to be fully elucidated but is predicted to follow similar patterns due to structural analogies.
Anti-inflammatory Activity
Triazole derivatives have also been noted for their anti-inflammatory effects. A related study found that certain 1,2,4-triazoles significantly reduced inflammation markers in animal models . The potential for this compound to exhibit similar anti-inflammatory properties warrants further investigation.
Case Studies
-
Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested for their antimicrobial activity against a panel of pathogens. Results indicated that modifications in the side chains significantly influenced their efficacy.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Findings : Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria.
-
Cytotoxicity Assays : In vitro assays were conducted on human cancer cell lines (e.g., MCF7 and HeLa).
- Results : Certain derivatives induced significant cell death at micromolar concentrations.
- Mechanism : Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Comparison with Similar Compounds
Key Research Findings
Stereochemistry Matters : The Z-configuration in acrylamides is conserved across active analogs (), suggesting a geometric requirement for target engagement .
Ethoxy vs. Hydroxy Trade-offs: While 8-ethoxy improves bioavailability, hydroxylated analogs () may exhibit better solubility for intravenous formulations .
Thiophene’s Role : Thiophen-2-yl groups are recurrent in bioactive compounds (), likely due to sulfur’s electronegativity and π-system size .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the [1,2,4]triazolo[4,3-a]pyrazine core. A general procedure includes:
Core formation : Cyclization of hydrazine derivatives with pyrazine precursors under reflux conditions (e.g., THF or dioxane) .
Functionalization : Introduction of the ethoxy group at position 8 via nucleophilic substitution or alkylation .
Acrylamide coupling : The (Z)-configured thiophene acrylamide moiety is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Key reagents : Carbonyldiimidazole (CDI) for activating carboxylic acids, trifluoroethyl acetate for fluorination (if applicable), and sulfonyl hydrazides for heterocyclization .
Q. How can the stereochemical configuration (Z) of the acrylamide moiety be confirmed?
- Methodology :
- NMR analysis : NOESY or ROESY experiments to detect spatial proximity between the thiophene proton and the triazolopyrazine methyl group .
- X-ray crystallography : Co-crystallization with a suitable solvent (e.g., DMFA/i-propanol mixtures) to resolve the Z-configuration unambiguously .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- LC-MS : To confirm molecular weight and purity (>95% by HPLC) .
- FT-IR : Identification of acrylamide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Elemental analysis : To validate empirical formula consistency .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, refluxing in THF at 100°C for 24 hours improves cyclization efficiency .
- Flow chemistry : Continuous-flow systems reduce side reactions and enhance reproducibility for steps like heterocyclization .
Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?
- Methodology :
- Dose-response curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-target profiling : Screen against related kinases (e.g., KCNQ2 channels) to assess selectivity .
- Structural analogs : Compare activity with derivatives lacking the ethoxy or thiophene groups to identify critical pharmacophores .
Q. How to investigate the compound’s mechanism of action in cancer cell lines?
- Methodology :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Protein pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding partners .
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
